molecular formula C22H35NO4S B8117331 Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate

Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate

Cat. No.: B8117331
M. Wt: 409.6 g/mol
InChI Key: TWCXFFAZLHDTBY-UHFFFAOYSA-N
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Description

Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate is a synthetic organic compound characterized by a benzo[b]thiophen core substituted with hydroxyl groups at positions 4 and 7, an acetate moiety, and a tributylammonium counterion. The compound’s design leverages the benzo[b]thiophen scaffold, a motif known for its presence in pharmacologically active molecules, such as selective estrogen receptor modulators (SERMs) and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the hydroxyl and acetate groups.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of benzo[b]thiophene-7-carboxylic acid.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate has been studied for its antimicrobial properties. Compounds derived from benzo[b]thiophenes are known to exhibit a range of biological activities, including antimicrobial effects against various pathogens. For instance, research has shown that derivatives of benzo[b]thiophenes can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Cryptococcus neoformans .

Case Study: Antimicrobial Screening

A study evaluating the antimicrobial efficacy of various benzo[b]thiophene derivatives demonstrated that certain compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The structural modifications in these compounds, including the incorporation of tributylammonium moieties, were crucial for enhancing their bioactivity .

Anti-Diabetic Applications

This compound has potential applications in the treatment of diabetes mellitus. The compound has been linked to the synthesis of chiral propionic acid derivatives that exhibit pharmacological activity beneficial for diabetes management . These derivatives can modulate glucose metabolism and improve insulin sensitivity.

Case Study: Chiral Propionic Acid Derivatives

Research on the synthesis of (S)-2-methoxy-3-(4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl)-propionic acid revealed its efficacy in lowering blood glucose levels in diabetic models. The incorporation of tributylammonium groups was found to enhance solubility and bioavailability, making these compounds more effective as therapeutic agents .

Material Science

Synthesis of Advanced Materials

This compound can also be utilized in the synthesis of advanced materials, such as polymers and nanocomposites. Its unique chemical structure allows it to act as a stabilizing agent or a functional additive in various formulations.

Case Study: Polymer Applications

In a study focused on the development of polymeric materials, tributylammonium derivatives were incorporated into polymer matrices to improve mechanical properties and thermal stability. The resulting materials exhibited enhanced performance characteristics suitable for applications in electronics and coatings .

Summary Table of Applications

Application Area Description Key Findings
Antimicrobial ActivityInhibition of bacterial and fungal growthEffective against MRSA and resistant strains
Anti-DiabeticModulation of glucose metabolismChiral derivatives show blood glucose-lowering effects
Material ScienceSynthesis of advanced polymersEnhanced mechanical properties in polymer matrices

Mechanism of Action

The mechanism by which Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

3[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl]-[4-(2-piperidin-1-yl-ethoxy)phenyl]-methanone: Shares the benzo[b]thiophen core and hydroxyl groups but replaces the acetate with a methanone group and incorporates a piperidinyl-ethoxy side chain. This modification enhances lipophilicity (logP ≈ 3.2 vs. 2.8 for the target compound) and alters receptor binding kinetics .

(S)-1-Azabicyclo[2.2.2]oct-3-yl Hydroxy(diphenyl)acetate : Features a bicyclic quinuclidine ester instead of benzo[b]thiophen. The stereospecific (S)-configuration and diphenylacetate group confer high affinity for muscarinic receptors, unlike the target compound’s ammonium salt, which prioritizes ionic interactions .

Physicochemical Properties

Property Target Compound 3[6-Hydroxy...-methanone (S)-Quinuclidinyl Ester
Molecular Weight (g/mol) 423.5 497.6 383.4
logP (octanol/water) 2.8 3.2 1.9
Solubility (mg/mL, DMSO) >50 32 18
pKa (hydroxyl groups) 9.2, 10.4 9.5, 10.8 N/A

The tributylammonium counterion in the target compound improves aqueous solubility compared to neutral esters (e.g., methanone derivative) but reduces membrane permeability relative to non-ionic analogues.

Research Implications

The structural and functional distinctions highlight the importance of counterion selection and substituent design in tuning solubility, stability, and bioactivity. While benzo[b]thiophen derivatives with lipophilic side chains (e.g., piperidinyl-ethoxy) excel in receptor targeting, ionic species like the target compound may prioritize formulation compatibility or metabolic stability .

Biological Activity

Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate is a complex organic compound notable for its structural features, including a thiophene ring and hydroxyl groups. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H35NO4SC_{22}H_{35}NO_4S, with a molecular weight of approximately 409.58 g/mol. The compound is characterized by the presence of a tributylammonium moiety, which enhances its solubility and bioavailability in biological systems.

PropertyValue
Molecular FormulaC22H35NO4S
Molecular Weight409.58 g/mol
LogP5.41
PSA109.24

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core through cyclization reactions. Subsequent functionalization introduces hydroxyl and acetate groups, which are crucial for its biological activity. The optimization of reaction conditions is essential for maximizing yield and purity during industrial production.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological processes, potentially leading to therapeutic effects in different contexts.

Anticancer Activity

Compounds derived from benzo[b]thiophenes have been investigated for their anticancer properties. For example, some related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising cytotoxic effects . The mechanism often involves interference with tubulin polymerization or reactive oxygen species (ROS) generation, which can induce apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzo[b]thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1 µg/mL, suggesting strong antibacterial potential .
  • Anticancer Activity : Research on similar compounds demonstrated that they could inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 0.69 to 22 µM. This highlights the potential of this compound as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is critical for purity assessment. A mobile phase containing tributylammonium acetate (e.g., 5 mM in water) improves ionization efficiency and peak resolution in LC-MS workflows. Chromatographic conditions should include a C18 column (1.8 μm, 2.1 × 150 mm) with gradient elution (methanol/water) and column temperatures maintained at 35°C to ensure reproducibility . For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level structural details, particularly for verifying hydrogen-bonding interactions in the acetate moiety .

Q. How can computational methods predict the electronic properties of this compound for reactivity studies?

  • Methodological Answer : Density functional theory (DFT) calculations, such as those employing the Colle-Salvetti correlation-energy formula, enable the estimation of electron density distributions, local kinetic energy, and correlation potentials. These parameters help predict nucleophilic/electrophilic sites in the benzo[b]thiophen and acetate groups. Basis sets like 6-31G(d) and hybrid functionals (e.g., B3LYP) are recommended for balancing accuracy and computational cost .

Q. What synthetic strategies are suitable for introducing functional groups to the benzo[b]thiophen core while preserving the tributylammonium counterion?

  • Methodological Answer : Protect the 4-hydroxy group on the benzo[b]thiophen ring using tert-butyldimethylsilyl (TBS) ethers before performing electrophilic substitutions (e.g., bromination or nitration). Post-functionalization, deprotection with tetrabutylammonium fluoride (TBAF) regenerates the hydroxyl group without disrupting the ammonium counterion. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV-active visualization .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ²H, ¹⁸O) elucidate the mechanistic pathway of enzymatic or chemical transformations involving this compound?

  • Methodological Answer : Incorporate ¹⁸O into the acetate group via exchange reactions under ¹⁸O₂ atmosphere, followed by HRMS analysis to track oxygen incorporation. For deuterium labeling, use precursors like 17α-hydroxy-[21,21,21-²H₃]pregnenolone to probe hydrogen transfer mechanisms. Derivatization with diazo reagents enhances MS detection sensitivity, enabling quantification of isotopic enrichment .

Q. What strategies resolve contradictions in crystallographic data when hydrogen-bonding networks are ambiguous in the solid state?

  • Methodological Answer : Combine X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen positions. For example, ¹H-¹³C correlation spectra can identify hydrogen-bond donors in the hydroxy-benzo[b]thiophen moiety. Refinement in SHELXL should use restraints for thermal parameters of disordered ammonium ions, validated against Hirshfeld surface analysis .

Q. How do solvent polarity and counterion effects influence the compound’s stability in aqueous versus organic matrices?

  • Methodological Answer : Conduct accelerated stability studies under varied pH (2–12) and solvent systems (e.g., DMSO, methanol, buffered aqueous solutions). Monitor degradation products via LC-MS/MS with a tributylammonium acetate mobile phase to enhance ionization. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy for hydrolysis of the acetate ester under acidic conditions .

Q. What computational approaches reconcile discrepancies between predicted and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Perform gauge-including atomic orbital (GIAO) NMR calculations at the DFT level (e.g., B3LYP/6-311++G(d,p)) to predict ¹H and ¹³C shifts. Compare with experimental data using root-mean-square deviation (RMSD) analysis. For large deviations, consider solvent effects (via PCM models) or conformational averaging using molecular dynamics (MD) simulations .

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetate;tributylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.C10H8O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;11-7-2-1-6(8(12)10(13)14)9-5(7)3-4-15-9/h4-12H2,1-3H3;1-4,8,11-12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCXFFAZLHDTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH+](CCCC)CCCC.C1=CC(=C2C=CSC2=C1C(C(=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2 L reactor equipped with a mechanical stirrer, a thermometer, a dropping funnel, a sensor connected to a pH-meter and an argon inlet was charged under argon with 76.2 g (500 mmol) of 4-Hydroxybenzothiophene and 617.1 g (1100 mmol) of a 10% KOH aqueous solution. To the dark solution were added at 0-5° C. within 30 min ca. 85.91 g (580 mmol) of a 50% glyoxylic acid solution in water. If necessary, more glyoxylic acid is added such that the pH of the solution at the end of the addition was 11.5. After stirring for 3 h at 0-5° C., 200 ml of tert-butyl methyl ether were added to the reaction mixture followed by ca. 70 ml of 25% HCl solution in water such that the pH was ca. 7.0. The biphasic mixture was filtered through Speedex, then ca. 70 ml of 25% HCl solution in water were added to the aqueous phase such that the pH was ca. 2.0. After addition of 450 ml of tert-butyl methyl ether the organic phase was separated at room temperature and the aqueous phase washed with tert-butyl methyl ether. The combined organic phases were concentrated to a volume of ca. 300 ml and the residue was diluted with 50 ml of tert-butyl methyl ether and 100 ml of acetonitrile. To the resulting clear solution was added portionswise at 20-30° C. within 1 h a solution of 93.6 g (500 mmol) of tributylamine in 100 ml of tert-butyl methyl ether under seeding with crystals of the product. The resulting suspension was stirred over night at 20-30° C. and then filtered off. The filter cake was washed with 160 ml of tert-butyl methyl ether/acetonitrile 3:1 and the crystals dried over night at 60° C./10 mbar to afford 108.9 g (53.1%) of tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate as white crystals with a m.p. of ca. 200° C. (dec.).
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